An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol: Chemical Properties and Structure
An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)phenol is a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural information, and relevant experimental methodologies. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical and biological properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This document serves as a foundational resource for professionals engaged in research and development involving this and related molecular scaffolds.
Chemical Structure and Identification
The structural identity of 3-(4-Fluorophenyl)phenol is defined by a phenol ring linked to a 4-fluorophenyl group at the meta position. This arrangement confers a specific three-dimensional conformation and electronic distribution that dictates its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | 3-(4-fluorophenyl)phenol |
| CAS Number | 10540-41-7[1][2] |
| Molecular Formula | C₁₂H₉FO[1] |
| SMILES | C1(=CC=C(C=C1)C2=CC=C(C=C2)F)O[1] |
| InChI Key | RHMPLDJJXGPMEX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 188.20 g/mol [1] | |
| Melting Point | Data not available | Expected to be a solid at room temperature, similar to other biphenyl derivatives. |
| Boiling Point | Data not available | Likely to be significantly higher than that of phenol (181.7 °C) due to increased molecular weight. |
| Solubility | Sparingly soluble in water | Phenol has a solubility of 8.3 g/100 mL in water. The larger, more hydrophobic biphenyl structure of 3-(4-fluorophenyl)phenol is expected to decrease water solubility.[3] It is expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | ~9-10 | The pKa of phenol is 9.95.[3] The fluorine substituent, being electron-withdrawing, is expected to slightly increase the acidity of the phenolic proton, resulting in a slightly lower pKa compared to phenol. For comparison, the pKa of 4-fluorophenol is 9.89.[4] |
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of biaryl compounds like 3-(4-Fluorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
General Protocol:
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Reactants: 3-Methoxyphenylboronic acid and 1-bromo-4-fluorobenzene (or 3-bromophenol and 4-fluorophenylboronic acid).
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Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
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Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
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Solvent: A two-phase solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.
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Procedure:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
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Add the degassed solvent system.
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Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
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Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel.
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-
Demethylation (if using 3-methoxyphenylboronic acid): The resulting 3-methoxy-4'-fluorobiphenyl can be demethylated to yield the final product, 3-(4-Fluorophenyl)phenol, using a reagent such as boron tribromide (BBr₃).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 3-(4-Fluorophenyl)phenol via Suzuki-Miyaura coupling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the phenol ring will be influenced by the hydroxyl group, while those on the fluorophenyl ring will show coupling to the fluorine atom. The phenolic proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.20). Fragmentation patterns may include the loss of CO, F, and other characteristic fragments of biphenyl and phenol structures.
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High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Biological Activity and Potential Applications
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The introduction of a fluorine atom can enhance these properties by increasing metabolic stability, improving membrane permeability, and altering binding interactions with biological targets.
While specific studies on the biological activity of 3-(4-Fluorophenyl)phenol are limited in publicly available literature, its structural motif is present in various biologically active molecules. For instance, fluorophenyl groups are common in many approved drugs, where they contribute to improved pharmacokinetic and pharmacodynamic profiles.
Potential areas of investigation for 3-(4-Fluorophenyl)phenol include:
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Enzyme Inhibition: The phenol and fluorophenyl moieties could serve as pharmacophores for interaction with various enzyme active sites.
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Receptor Modulation: The compound could be explored as a ligand for nuclear receptors or other cell surface receptors.
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Anticancer Research: Many biphenyl and phenol derivatives have demonstrated cytotoxic effects against cancer cell lines.[6]
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Neuropharmacology: The blood-brain barrier permeability of small molecules can sometimes be enhanced by fluorination, suggesting potential applications in targeting the central nervous system.
Diagram of a Potential Signaling Pathway Interaction:
Given that many polyphenolic compounds exert their effects through modulation of inflammatory pathways, a hypothetical interaction with the Toll-like Receptor 4 (TLR4) signaling pathway is depicted below. This is a generalized representation and has not been experimentally validated for 3-(4-Fluorophenyl)phenol.[7]
Caption: Hypothetical modulation of the TLR4 signaling pathway by 3-(4-Fluorophenyl)phenol.
Conclusion
3-(4-Fluorophenyl)phenol represents a valuable chemical entity with significant potential for further investigation in drug discovery and materials science. This guide has summarized its core chemical properties and structure, outlined relevant experimental methodologies for its synthesis and analysis, and suggested potential avenues for exploring its biological activity. The information provided herein is intended to serve as a foundational resource to facilitate and inspire future research and development efforts centered on this promising molecule.
References
- 1. appchemical.com [appchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
